molecular formula C6H5ClN2O5 B14307161 1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid CAS No. 118619-24-2

1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid

Cat. No.: B14307161
CAS No.: 118619-24-2
M. Wt: 220.57 g/mol
InChI Key: JIHVOMNQMBPNMR-UHFFFAOYSA-N
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Description

1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid is a compound that combines the properties of pyridine N-oxide and perchloric acid. Pyridine N-oxide is a derivative of pyridine, where the nitrogen atom is oxidized.

Preparation Methods

The synthesis of 1-oxidopyridin-1-ium-4-carbonitrile involves several steps. One common method includes the oxidation of pyridine using hydrogen peroxide or peracids to form pyridine N-oxide. The nitrile group can be introduced through a substitution reaction with cyanogen bromide. The final product is then treated with perchloric acid to form the perchlorate salt .

Industrial production methods often involve large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions typically include specific temperatures, pressures, and catalysts to optimize the reaction rate and product quality .

Chemical Reactions Analysis

1-Oxidopyridin-1-ium-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxidopyridin-1-ium-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxidopyridin-1-ium-4-carbonitrile involves its interaction with molecular targets through its oxidized nitrogen and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

1-Oxidopyridin-1-ium-4-carbonitrile can be compared with other pyridine N-oxide derivatives, such as:

Properties

CAS No.

118619-24-2

Molecular Formula

C6H5ClN2O5

Molecular Weight

220.57 g/mol

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile;perchloric acid

InChI

InChI=1S/C6H4N2O.ClHO4/c7-5-6-1-3-8(9)4-2-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)

InChI Key

JIHVOMNQMBPNMR-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-].OCl(=O)(=O)=O

Origin of Product

United States

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